N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide
Description
N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by three distinct substituents:
- N-cyanomethyl group: A nitrile-containing moiety that may influence metabolic stability and binding interactions.
- N-cyclopropyl group: A strained cyclopropane ring that can modulate steric and electronic properties.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c21-12-15-23(18-7-8-18)20(25)17-10-13-22(14-11-17)19(24)9-6-16-4-2-1-3-5-16/h1-6,9,17-18H,7-8,10-11,13-15H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSJFFTWGNLURH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N(CC#N)C(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Formula
- Molecular Formula : C_{17}H_{20}N_2O
- Molecular Weight : 284.36 g/mol
Structural Representation
The compound features a piperidine ring substituted with a cyanomethyl group and a cyclopropyl moiety, along with a phenylprop-2-enoyl side chain. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Antiviral Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit antiviral properties against various viruses, including HIV and HSV. For instance, derivatives of piperidine have shown moderate protective effects against CVB-2 and HSV-1, suggesting that this compound could share similar antiviral efficacy .
Antimicrobial Properties
Preliminary evaluations indicate that the compound may possess antibacterial and antifungal activities. Such properties are critical in the context of rising antibiotic resistance, making this compound a candidate for further exploration in antimicrobial therapy.
Study 1: Antiviral Screening
A study conducted on a series of piperidine derivatives evaluated their activity against HIV and other viruses. Among the tested compounds, some demonstrated significant inhibition at low concentrations, suggesting that modifications similar to those in this compound could enhance antiviral potency .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds. The study highlighted how structural variations impacted the inhibitory effects on specific enzymes linked to viral replication and cellular metabolism. The findings suggest that optimizing the chemical structure of N-(cyanomethyl)-N-cyclopropyl derivatives could yield more effective inhibitors .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Piperidine derivatives | Moderate protection against CVB-2 |
| Antimicrobial | Various piperazine analogs | Inhibition of bacterial growth |
| Enzyme Inhibition | Similar structural analogs | Inhibition of viral replication enzymes |
Table 2: Case Study Results
| Study | Compound Tested | Key Findings |
|---|---|---|
| Antiviral Screening | Piperidine derivatives | Significant inhibition against HIV at low doses |
| Enzyme Inhibition | N-cyclopropyl analogs | Effective against key metabolic enzymes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Piperidine-4-carboxamides are a well-explored class in medicinal chemistry. Key analogues include:
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- The target compound’s cyclopropyl and enoyl groups distinguish it from the LAS series but align it with cyclopropylfentanyl. However, the latter’s opioid activity is linked to its 4-anilidopiperidine core, absent in the target compound .
- The cyanomethyl group is unique to the target compound and may confer metabolic resistance compared to alkyl or aryl substituents in analogues .
Pharmacological Profiles
Table 2: Receptor and Ion Channel Affinities of Piperidine Derivatives (Data from )
| Compound | GPCR Family A (%) | GPCR Family C (%) | GPCR Family B | Voltage-Gated Ion Channels (Selectivity) | Ligand-Gated Ion Channels (Difference) |
|---|---|---|---|---|---|
| LAS-250 | Baseline | 4% | No | 2–3× higher than LAS-251/252 | 6% difference |
| LAS-251 | Baseline +4% | 4% | Yes | Lower | 6% difference |
| LAS-252 | Similar to LAS-251 | 4% | Yes | Lower | 6% difference |
Implications for the Target Compound :
- The LAS series demonstrates that minor structural changes (e.g., substituents) significantly alter GPCR selectivity. The target compound’s enoyl group could enhance interactions with Family A GPCRs, similar to LAS-251’s 4% advantage .
- Its cyanomethyl group might reduce affinity for voltage-gated ion channels compared to LAS-250, which shows 2–3× higher selectivity .
Cyclopropyl-Containing Analogues
Cyclopropylfentanyl, a fentanyl derivative with a cyclopropanecarboxamide group, exhibits potent μ-opioid receptor agonism due to its 4-anilidopiperidine core . In contrast, the target compound lacks this opioid pharmacophore but retains the cyclopropyl moiety, which could stabilize receptor binding through steric constraints. This suggests divergent therapeutic or adverse effect profiles compared to opioid analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
